molecular formula C10H8O3 B196161 Herniarin CAS No. 531-59-9

Herniarin

Cat. No. B196161
CAS RN: 531-59-9
M. Wt: 176.17 g/mol
InChI Key: LIIALPBMIOVAHH-UHFFFAOYSA-N
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Description

Herniarin is a natural chemical compound . It can be considered a methoxy derivative of coumarin or a methyl derivative of umbelliferone . Herniarin is found in Herniaria glabra, Ayapana triplinervis, and in species of the genus Prunus .


Synthesis Analysis

Herniarin can be synthesized from umbelliferone through enzymatic degradation . In one study, herniarin was encapsulated into solid lipid nanoparticles using stearic acid, lecithin, and tween80 by the homogenization method and ultrasound waves .


Molecular Structure Analysis

The molecular structure of herniarin was analyzed using Fourier Transform Infrared Spectrometer (FTIR) .


Chemical Reactions Analysis

Umbelliferone, a precursor of herniarin, can be transformed to other derivatives including herniarin during its simulated extraction under reflux performed in different conditions .


Physical And Chemical Properties Analysis

Herniarin has a chemical formula of C10H8O3 with a molecular weight of 176.171 . The synthesized herniarin-loaded solid lipid nanoparticles showed ideal physicochemical characteristics with acceptable entrapment efficiency .

Scientific Research Applications

  • Radiation-Induced Genotoxicity and Cytotoxicity Protection : Herniarin has shown potential in protecting against ionizing radiation-induced genotoxicity and cytotoxicity in human peripheral blood lymphocytes. Pretreatment with herniarin significantly decreased micronuclei frequency, apoptotic lymphocytes percentage, and ROS levels in irradiated lymphocytes (Al Fares et al., 2021).

  • Chemoprotective Agent Against Cisplatin-Induced Genotoxicity : Research has indicated that herniarin can reduce genotoxicity and apoptosis induced by cisplatin in rat bone marrow cells. Herniarin treatment before cisplatin exposure significantly decreased apoptotic and necrotic cell percentage and ROS levels in bone marrow cells (Salehcheh et al., 2020).

  • Neuroprotective Effects in Ischemic Stroke : Herniarin has demonstrated neuroprotective effects following transient focal cerebral ischemia in rats. Pretreatment with herniarin decreased infarct volume, neurological deficits, and inflammatory markers in brain tissues of ischemia-induced rats (Asgharzade et al., 2021).

  • Enhancement of Cisplatin Cytotoxicity : Herniarin has been observed to enhance the cytotoxicity of cisplatin in vitro, particularly in transitional cell carcinoma (TCC) cells. Combining herniarin with cisplatin resulted in increased chromatin condensation, indicating enhanced cytotoxic effects (Haghighitalab et al., 2014).

  • Application in Breast Cancer Therapy : Herniarin-loaded novel plasmonic silver nanoparticles have shown potential in light-activated chemo-photothermal therapy in preclinical models of breast cancer. These nanoparticles served as an efficient drug-delivery vehicle for combined therapeutic modalities (Bose et al., 2020).

  • Antigenotoxic Activities : Herniarin, along with other natural dietary coumarins, has demonstrated significant antigenotoxic effects in human lymphocytes exposed to oxidative stress (Rezaee et al., 2014).

  • Inhibition of Mammary Carcinogenesis : Herniarin has been observed to inhibit mammary carcinogenesis by modulating specific metabolic pathways and signaling events in breast cancer models (Bose & Pattanayak, 2019).

  • Antimicrobial Properties : Studies have shown that herniarin and similar alkyl ethers are more effective as antimicrobial agents than their parent compound, umbelliferone (Jurd et al., 1971).

Safety And Hazards

Herniarin is combustible and harmful/toxic vapours, carbon oxides may be released during a fire . It is recommended to use personal protective equipment when handling herniarin .

properties

IUPAC Name

7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIALPBMIOVAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060196
Record name 2H-1-Benzopyran-2-one, 7-methoxy-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Herniarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

334.00 to 335.00 °C. @ 760.00 mm Hg
Record name Herniarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029758
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.133 mg/mL
Record name Herniarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7-Methoxycoumarin

CAS RN

531-59-9
Record name Methylumbelliferone
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Record name 7-Methoxycoumarin
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Record name 2H-1-Benzopyran-2-one, 7-methoxy-
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Record name 7-methoxycoumarin
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Record name 7-METHOXYCOUMARIN
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Record name Herniarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name Herniarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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